2-フェニル-2-(ピペリジン-2-イル)酢酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

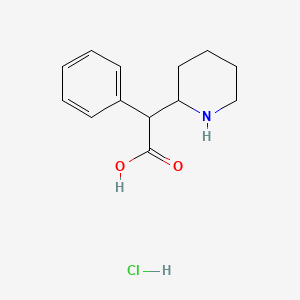

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

科学的研究の応用

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

作用機序

Target of Action

It is known that this compound is a piperidine derivative , and piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .

Biochemical Pathways

As a piperidine derivative, it may be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The pharmacokinetics of dl-erythro ritalinic acid hydrochloride, a related compound, has been studied . It was found that the compound exhibits enantioselective pharmacokinetics, with a marked individual variability in the dose-response . This suggests that the pharmacokinetics of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may also exhibit similar characteristics.

Result of Action

As a component used in protac development, it may contribute to the targeted degradation of specific proteins .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.

Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may involve large-scale hydrogenation and carboxylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

類似化合物との比較

Similar Compounds

- 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

- alpha-Phenyl-2-piperidineacetic acid hydrochloride

Uniqueness

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its use as a semi-flexible linker in PROTAC development highlights its importance in targeted protein degradation, a novel approach in drug discovery and development .

生物活性

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its structural similarities to various bioactive molecules. Its potential biological activities, particularly in neuropharmacology and antibacterial applications, have prompted extensive research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H18ClNO2

- CAS Number : 19395-40-5

- Molecular Weight : 251.74 g/mol

The biological activity of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can be attributed to its interaction with various neurotransmitter systems and its structural characteristics that influence receptor binding.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the central nervous system, particularly through interactions with:

- Serotonin Receptors : It has shown potential as a partial agonist at serotonin receptors, which may influence mood and cognitive functions.

- Dopamine Receptors : Similar compounds have been studied for their effects on dopamine pathways, which are crucial in the treatment of psychiatric disorders.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to piperidine and phenyl groups. The compound has been evaluated for its effectiveness against various bacterial strains.

Efficacy Against Bacteria

A study assessing the antibacterial activity of piperidine derivatives reported that compounds with similar structures exhibited significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these strains were found to be as low as 0.0039 mg/mL for certain analogs, suggesting strong antibacterial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Case Studies

- Neuropharmacological Assessment : A study investigated the effects of this compound on serotonin receptor modulation in animal models, demonstrating improvements in mood-related behaviors.

- Antibacterial Testing : Another research effort focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into its clinical applications.

Research Findings

Recent literature has documented various findings related to the biological activity of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride:

- Cytotoxicity Studies : In vitro assays indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound has also been noted for its ability to inhibit key enzymes involved in neurotransmitter degradation, which may enhance its neuroprotective properties .

特性

CAS番号 |

19130-92-8 |

|---|---|

分子式 |

C13H18ClNO2 |

分子量 |

255.74 g/mol |

IUPAC名 |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12+;/m1./s1 |

InChIキー |

SCUMDQFFZZGUQY-LYCTWNKOSA-N |

SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

異性体SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |

正規SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

同義語 |

(2R,αS)-rel-α-Phenyl-2-piperidineacetic Acid Hydrochloride; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。